allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Description

BenchChem offers high-quality allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKMHZBFOMGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, a heterocyclic compound of interest in chemical and biological research. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the molecule's structural characteristics, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its potential applications based on the well-established bioactivity of the thiadiazole scaffold.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a key "pharmacophore" and a vital component in a wide array of biologically active compounds.[1] Derivatives of thiadiazole are known to exhibit a broad spectrum of activities, including fungicidal, herbicidal, anti-inflammatory, and even anti-cancer properties.[1][2][3] The inherent chemical stability and the capacity of the thiadiazole ring to engage in hydrogen bonding and other non-covalent interactions contribute to its prevalence in medicinal and agricultural chemistry.[1]

The subject of this guide, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (CAS No. 343373-69-3), incorporates this potent thiadiazole core, functionalized with a methyl group and an allyl carbamate side chain.[4] The carbamate group is another crucial functional group in bioactive molecules, known for its role in enzyme inhibition and its favorable degradation profile in environmental and biological systems.[5][6] The combination of these structural features suggests a strong potential for biological activity, making it a compelling target for synthesis and evaluation.

Core Chemical Structure and Physicochemical Properties

The fundamental identity of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is established by its unique structural arrangement. A detailed understanding of its properties is the first step in any research endeavor.

Molecular Identity

-

IUPAC Name: Prop-2-en-1-yl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

-

CAS Number: 343373-69-3[4]

-

Molecular Formula: C₇H₉N₃O₂S

-

Molecular Weight: 215.23 g/mol

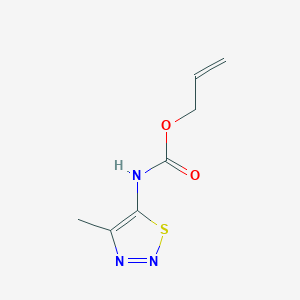

Structural Representation

Caption: 2D Chemical Structure of the target molecule.

Physicochemical Data Summary

| Property | Predicted Value/Information | Source/Method |

| Melting Point | Solid at room temperature | General observation for similar compounds |

| Boiling Point | > 300 °C (decomposes) | Prediction based on structure |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water | Based on polarity of functional groups |

| LogP | 1.5 ± 0.5 | Prediction algorithms (e.g., ALOGPS) |

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

Caption: Proposed two-part synthetic workflow.

Part 1: Synthesis of 5-Amino-4-methyl-1,2,3-thiadiazole

The Hurd-Mori reaction provides a classic and effective method for the synthesis of the 1,2,3-thiadiazole ring from activated hydrazones or, in a more direct fashion, from compounds with an activated methylene group adjacent to a nitrile.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), place anhydrous propionitrile (1.0 eq).

-

Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add thionyl chloride (2.5 eq) dropwise to the stirred nitrile over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and releases HCl and SO₂ gas.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction and Purification: The product will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification to yield 5-amino-4-methyl-1,2,3-thiadiazole as a solid.

Causality Insight: The use of excess thionyl chloride serves as both a reagent and a solvent, driving the cyclization reaction to completion. The low-temperature addition is critical to control the exothermic reaction and prevent unwanted side products.

Part 2: Synthesis of Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

This step is a standard N-acylation reaction to form the carbamate linkage.

Protocol:

-

Reaction Setup: Dissolve the synthesized 5-amino-4-methyl-1,2,3-thiadiazole (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 15 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C and add allyl chloroformate (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction completion by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate.

Self-Validating System: The progress of both synthetic steps should be rigorously monitored by TLC. The final product's identity and purity must be confirmed by the characterization methods outlined in the next section. The disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate validates the progression of the carbamate formation.

Structural Elucidation and Characterization

The confirmation of the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques is required for unambiguous structural assignment.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.5 (s, 3H, -CH₃), ~5.2-5.4 (m, 2H, =CH₂), ~4.6 (d, 2H, -O-CH₂-), ~5.9 (m, 1H, -CH=), ~8.0 (br s, 1H, -NH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~15 (thiadiazole-CH₃), ~66 (-O-CH₂-), ~118 (=CH₂), ~132 (-CH=), ~145 (thiadiazole C4), ~154 (C=O), ~158 (thiadiazole C5) |

| FT-IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1550 (N-H bend), ~1250 (C-O stretch) |

| Mass Spec. (ESI+) | m/z: 216.05 [M+H]⁺, 238.03 [M+Na]⁺ |

Expertise in Interpretation: In the ¹H NMR spectrum, the singlet around 2.5 ppm is characteristic of the methyl group on the thiadiazole ring. The complex multiplets between 5.2 and 6.0 ppm and the doublet around 4.6 ppm are definitive signals for the allyl group. The broad singlet for the -NH proton will likely be exchangeable with D₂O. In the mass spectrum, fragmentation patterns may show the loss of the allyl group or the entire carbamate side chain, further confirming the structure.[7][8]

Potential Applications and Research Directions

The structural motifs within allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate strongly suggest potential applications in both agriculture and medicine.

Agrochemical Potential

-

Fungicidal Activity: Many 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives are known to possess potent fungicidal properties.[3] The related compound Tiadinil, which contains a 4-methyl-1,2,3-thiadiazole-5-carboxamide core, is a commercial fungicide used for rice diseases.[9] It is plausible that the target molecule could inhibit fungal growth by disrupting essential metabolic pathways.

-

Plant Growth Regulation: A well-known plant growth regulator, Thidiazuron (TDZ), is a phenylurea derivative of a thiadiazole.[7][10] Carbamate and urea derivatives of 1,2,3-thiadiazoles have been investigated as analogues of TDZ, showing cytokinin-like activity which can influence plant cell division and differentiation.[7][10]

Pharmaceutical and Drug Development Potential

-

Enzyme Inhibition: Carbamates are well-known inhibitors of various enzymes, particularly hydrolases like cholinesterases and lipases, through a mechanism involving carbamoylation of the active site serine residue.[5] Thiadiazole carbamates have been specifically identified as potent and selective inhibitors of lysosomal acid lipase (LAL) and α/β-hydrolase domain containing 6 (ABHD6), making them interesting candidates for treating metabolic disorders like Niemann-Pick type C disease.[5][11]

Future Research Workflow

Caption: Logical workflow for future research and development.

Conclusion

Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a molecule with significant untapped potential, firmly grounded in the rich chemical and biological history of the thiadiazole and carbamate functional groups. While direct experimental data is sparse, this guide provides a robust, scientifically-defensible framework for its synthesis, characterization, and exploration of its bioactive properties. The proposed protocols are based on reliable, well-documented chemical reactions, and the predicted applications are derived from extensive studies on structurally analogous compounds. This molecule represents a promising starting point for further investigation in the quest for novel agrochemicals and therapeutic agents.

References

-

Chemsrc. allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate. Available from: [Link]

-

Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10341-10343. Available from: [Link]

-

Matwijczuk, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3633. Available from: [Link]

-

Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2013). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2155-2165. Available from: [Link]

-

Sharma, V., et al. (2014). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 16(34), 7950-7962. Available from: [Link]

-

Rosenbaum, A. I., et al. (2014). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. Journal of Medicinal Chemistry, 57(13), 5758-5764. Available from: [Link]

-

Viinikka, L., et al. (2020). Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. Journal of Medicinal Chemistry, 63(21), 12794-12815. Available from: [Link]

-

Fan, Z. J., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][4][12][13]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. Available from: [Link]

-

Beliaev, A., et al. (2018). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Chemistry of Heterocyclic Compounds, 54(1), 93-99. Available from: [Link]

-

Beliaev, A., et al. (2023). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ACS Omega, 8(46), 44023-44034. Available from: [Link]

-

Jia, C., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. International Journal of Molecular Sciences, 25(15), 8093. Available from: [Link]

-

SIELC Technologies. Allyl carbamate. Available from: [Link]

- Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

ResearchGate. Chemical structures of carbamate pesticides. Available from: [Link]

-

ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3. Available from: [Link]

-

PubChem. tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate. Available from: [Link]

-

PubChem. Tiadinil. Available from: [Link]

-

ResearchGate. Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. Available from: [Link]

-

ResearchGate. Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Available from: [Link]

-

Karthikeyan, V., Ramkumar, V., & Karunakaran, R. J. (2014). 1'-Allyl-1-(3,4-di-methyl-benzo-yl)-2-(4-methyl-1,3-thia-zol-5-yl)-1,2,5,6,7,7a-hexa-hydro-spiro-[pyrrolizine-3,3'-indolin]-2'-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 5), o541–o542. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#:343373-69-3 | allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Chemsrc [chemsrc.com]

- 5. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. keyorganics.net [keyorganics.net]

Optimized Alloc Protection Strategies for Thiadiazole Scaffolds: Stability, Deprotection, and Catalyst Management

Topic: Alloc Carbamate Protecting Group Stability in Thiadiazoles Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Process Development Scientists

Executive Summary

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for pyridine and contributing to improved pharmacokinetic profiles. However, its electron-deficient nature and high sulfur content present unique challenges during synthetic elaboration.

This guide focuses on the Allyloxycarbonyl (Alloc) protecting group as a critical tool for thiadiazole functionalization. While Alloc provides necessary orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups, its removal requires Palladium (Pd) catalysis—a process notoriously susceptible to poisoning by sulfur-containing heterocycles. This whitepaper details the mechanistic interface between Alloc and thiadiazoles, providing optimized protocols to overcome catalyst inhibition and ensure high-yield deprotection.

Chemical Rationale: The Alloc-Thiadiazole Interface

Why Alloc for Thiadiazoles?

The choice of protecting group for aminothiadiazoles is dictated by the stability profile of the heterocyclic ring:

-

Acid Stability: 1,3,4-thiadiazoles are generally stable in aqueous acid (e.g., TFA), making them compatible with Boc chemistry. However, highly electron-deficient derivatives may undergo protonation-induced deactivation.

-

Base Sensitivity: The thiadiazole ring is susceptible to ring-opening under strong basic conditions (nucleophilic attack at C2/C5). This makes Fmoc protection risky if prolonged exposure to piperidine/DBU is required.

The Alloc Solution: The Alloc group is removed under neutral conditions using Pd(0) and a scavenger.[1] This orthogonality allows it to survive both TFA (Boc removal) and mild bases, preserving the integrity of the thiadiazole core.

Selectivity Challenges

When reacting 2-aminothiadiazoles with Allyl Chloroformate (Alloc-Cl), two nucleophilic sites exist:

-

Exocyclic Amine (Desired): The primary amino group.

-

Endocyclic Nitrogen (N3/N4): Weakly nucleophilic but can react to form unstable N-acyl salts.

Operational Insight: The use of weak bases (Pyridine or NaHCO3) in non-polar solvents (DCM) favors reaction at the exocyclic amine. Strong bases (NaH) should be avoided to prevent ring alkylation or degradation.

The Deprotection Challenge: Sulfur Poisoning

The primary failure mode in Alloc deprotection of thiadiazoles is catalyst poisoning . The sulfur atom in the thiadiazole ring has a high affinity for soft metals like Palladium.

Mechanistic Interference

The standard Tsuji-Trost deprotection cycle relies on Pd(0) coordinating to the allyl alkene. Thiadiazole sulfur competes for this coordination site, forming a stable Pd-S complex that removes active catalyst from the cycle.

Visualization: Pathway and Inhibition

The following diagram illustrates the standard deprotection cycle and the specific entry point of sulfur interference.

Caption: The Tsuji-Trost Alloc deprotection cycle, highlighting the competitive inhibition of Pd(0) by thiadiazole sulfur.

Experimental Protocols

Optimized Installation of Alloc on 2-Aminothiadiazole

Standard Schotten-Baumann conditions are often insufficient due to the low nucleophilicity of the amine.

Reagents: 2-Aminothiadiazole (1.0 eq), Alloc-Cl (1.2 eq), Pyridine (2.0 eq), DMAP (0.1 eq), DCM (anhydrous).

-

Dissolve aminothiadiazole in anhydrous DCM (0.2 M) under Nitrogen.

-

Add Pyridine and DMAP. Cool to 0°C.

-

Add Alloc-Cl dropwise over 15 minutes.

-

Allow to warm to RT and stir for 4–12 hours.

-

Quench: Wash with 1N HCl (rapidly) to remove pyridine, then saturated NaHCO3.

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica-catalyzed hydrolysis.

"Sulfur-Hardened" Deprotection Protocol

This protocol uses Phenylsilane as a hydride donor scavenger.[1] It is superior to morpholine for thiadiazoles because it drives the reaction irreversibly and is less sensitive to steric hindrance.

Reagents: Alloc-Thiadiazole (1.0 eq), Pd(PPh3)4 (0.05–0.10 eq), Phenylsilane (PhSiH3, 2.0 eq), DCM (degassed).

Step-by-Step:

-

Degassing (Critical): Oxygen oxidizes phosphine ligands, exacerbating the poisoning effect. Sparge DCM with Argon for 15 minutes.

-

Catalyst Loading: Unlike standard peptides (1 mol%), thiadiazoles require 5–10 mol% Pd(PPh3)4 to overwhelm the sulfur poisoning effect.

-

Scavenger Addition: Add PhSiH3 to the substrate solution before the catalyst.

-

Reaction: Add Pd catalyst in one portion. Stir under Argon.

-

Visual Cue: Solution often turns from yellow to dark orange/brown. A black precipitate indicates Pd aggregation (catalyst death).

-

-

Monitoring: Check LCMS at 30 mins. If <50% conversion, do NOT wait. Add fresh catalyst (2 mol%).

-

Workup:

Troubleshooting & Optimization Logic

When the reaction stalls, it is rarely due to the Alloc group's stability but rather the catalyst's lifespan.

Table 1: Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Reaction stalls at 50% | Catalyst poisoning (S-coordination) | Add fresh Pd(PPh3)4 (2-5%); do not add more scavenger yet. |

| Black precipitate forms | Pd aggregation / O2 leak | Ensure strict anaerobic conditions; switch solvent to THF/DCM mix. |

| Allylated amine byproduct | Inefficient scavenging | Switch scavenger to N,N-Dimethylbarbituric acid (NDMBA) (2-3 eq). |

| No reaction | Oxidized catalyst (Pd(II)) | Ensure catalyst is bright yellow (Pd0). If orange/red, recrystallize or buy fresh. |

Optimization Workflow

Use the following logic gate to determine the best conditions for your specific thiadiazole derivative.

Caption: Decision tree for optimizing Alloc removal on difficult thiadiazole substrates.

References

-

Greene's Protective Groups in Organic Synthesis , 4th Ed.[4] Wiley.[5] (Standard reference for orthogonality and stability profiles).

-

Total Synthesis. "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism." (Detailed mechanistic overview of the Tsuji-Trost reaction).

-

BenchChem. "Scavengers for Alloc Deprotection from Secondary Amines." (Comparative analysis of scavengers including PhSiH3 and Morpholine).

-

National Institutes of Health (PMC). "Intracellular Deprotection Reactions Mediated by Palladium Complexes." (Discussion on Pd stability in sulfur-rich/biological environments).

Sources

The Rise of Thiadiazole Fungicides: A Guide to Structure-Activity Relationships and Rational Design

An In-depth Technical Guide for Researchers

Introduction: The Imperative for Novel Fungicides

In the ongoing battle to secure global food supplies, phytopathogenic fungi present a relentless and evolving threat, causing significant crop losses annually.[1] The widespread and prolonged use of conventional fungicides has inevitably led to the emergence of resistant strains, creating an urgent need for novel antifungal agents with different mechanisms of action.[2] In this context, heterocyclic compounds have become a cornerstone of agrochemical research. Among them, the thiadiazole scaffold, a five-membered ring containing sulfur and nitrogen atoms, has emerged as a "privileged structure."[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent fungicidal, antibacterial, and plant growth regulatory properties.[2][5]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of novel thiadiazole-based fungicides. We will dissect the chemical architecture of these compounds, explain the causality behind experimental design, and present validated protocols for their synthesis and evaluation. Our focus is to move beyond a mere listing of compounds and to provide a logical framework for the rational design of the next generation of highly effective, environmentally compatible fungicides.

Part 1: Core Structure-Activity Relationships (SAR) of Thiadiazole Fungicides

The fungicidal potency of a thiadiazole derivative is intricately linked to the nature and position of its substituents. The thiadiazole ring itself acts as a critical pharmacophore, likely through its hydrogen-bonding capacity and its role as a bio-isosteric replacement for other azole rings.[4][6] The most extensively studied isomer in fungicide development is 1,3,4-thiadiazole, though other isomers also show promise.[7][8]

The Preeminence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring offers two primary sites for chemical modification: the C2 and C5 positions. The SAR is largely determined by the moieties attached at these points and the linker connecting them.

-

Influence of C2 and C5 Substituents: A highly successful strategy involves splicing the thiadiazole core with other known bioactive fragments. This "active substructure splicing" approach has yielded compounds with significantly enhanced potency.

-

Aromatic and Heterocyclic Groups: Attaching aromatic rings (e.g., phenyl, substituted phenyl) or other heterocyclic systems (e.g., pyrimidine) is a common strategy. The electronic properties and substitution patterns on these rings are critical. For instance, in a series of pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton, compounds with specific substitutions on the phenyl ring showed superior activity against Botrytis cinerea and Phomopsis sp. compared to the commercial fungicide pyrimethanil.[5]

-

Natural Product Moieties: Incorporating scaffolds from natural products like flavonoids or sugars can improve bioactivity and environmental compatibility.[3][9][10] For example, novel flavonoid derivatives substituted with a 5-sulfonyl-1,3,4-thiadiazole moiety exhibited potent activity against Rhizoctonia solani, with EC50 values as low as 0.37 μg/mL, outperforming the commercial standard carbendazim.[9] Similarly, conjugating 1,3,4-thiadiazole with xylofuranose or glucosides has produced derivatives with excellent fungicidal properties, some exceeding the efficacy of chlorothalonil and dimethomorph.[2][3]

-

Linker Groups: The nature of the chemical bridge between the thiadiazole ring and its substituents is crucial. Amide, thioether, and thiourea linkers are frequently employed.[2][7][11] Studies on 1,3,4-thiadiazole-thiourea compounds found that the presence and position of substituents on an attached phenyl ring significantly influenced activity against Physalospora piricola.[11]

-

-

The Role of Lipophilicity: As with many agrochemicals, the ability to penetrate fungal cell membranes is key. Lipophilicity is a critical parameter governing this process. In one study on xylofuranose-1,3,4-thiadiazole derivatives, lipophilicity was identified as a key determinant of their fungicidal activity.[3] This highlights the importance of balancing water solubility for transport with lipid solubility for membrane penetration.

Quantitative Structure-Activity Relationship (QSAR) Analysis

To move from qualitative observations to predictive models, researchers increasingly rely on three-dimensional quantitative structure-activity relationship (3D-QSAR) studies.[12] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build computational models that correlate the 3D structural features of molecules with their biological activity.[3][11][13]

These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to enhance or diminish fungicidal activity. This provides a theoretical and visual guide for designing new derivatives with optimized potency.[9][10] For example, a 3D-QSAR model for 1,3,4-thiadiazole-thiourea compounds established a clear relationship between the steric and electrostatic fields of the molecules and their activity against P. piricola, providing a basis for future structural optimization.[11]

Part 2: Mechanisms of Antifungal Action

A significant advantage of the thiadiazole class is the potential for novel or varied mechanisms of action, which is critical for combating resistance. Research has pointed to at least two distinct primary modes of action.

Inhibition of Ergosterol Biosynthesis

Many thiadiazole fungicides function similarly to the well-established azole class (e.g., imidazoles, triazoles).[14] They inhibit the enzyme cytochrome P450 14-α-demethylase, which is essential for converting lanosterol to ergosterol.[6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[14] The thiadiazole ring is considered a bioisostere of the triazole and imidazole rings found in these classic fungicides.[6] Docking studies have further supported this mechanism, showing that thiadiazole derivatives can fit into the active site of the 14-α-sterol demethylase enzyme.[6]

Disruption of Cell Wall Biogenesis

A distinct and equally compelling mechanism observed for some 1,3,4-thiadiazole derivatives is the disruption of fungal cell wall biogenesis.[15] One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol found that it did not affect ergosterol levels. Instead, it caused treated fungal cells to lose their shape, form giant cells, and leak protoplasmic content, all classic signs of compromised cell wall integrity.[15] Further analysis revealed an uneven distribution of chitin and β(1→3) glucan, key structural components of the cell wall. This mode of action is particularly valuable as it targets a different cellular process than most commercial fungicides.[15]

Additionally, electron microscopy of R. solani treated with a 5-sulfonyl-1,3,4-thiadiazole flavonoid derivative revealed distorted cell walls and a reduced number of mitochondria, suggesting that some compounds may have multiple or complex mechanisms of action.[9]

Part 3: Experimental Design and Protocols

The discovery of novel fungicides is a systematic process involving design, synthesis, and biological evaluation. Adherence to validated protocols is essential for generating reliable and reproducible data.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide intermediates. The following is a representative, generalized protocol.

Protocol: Synthesis via Thiosemicarbazide Cyclization

-

Step 1: Formation of Thiosemicarbazide. React a substituted acid hydrazide with a substituted isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to form the corresponding N,N'-disubstituted thiosemicarbazide. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Step 2: Acid-Catalyzed Cyclization. Add a strong acid catalyst (e.g., concentrated sulfuric acid) to the thiosemicarbazide intermediate, typically at a reduced temperature (0-5°C).

-

Step 3: Dehydration and Ring Closure. Allow the reaction mixture to stir at room temperature. The acid catalyzes an intramolecular cyclodehydration reaction, forming the 2,5-disubstituted-1,3,4-thiadiazole ring.

-

Step 4: Workup and Purification. Quench the reaction by pouring the mixture onto crushed ice. Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry.

-

Step 5: Recrystallization. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to obtain the final compound.

-

Step 6: Characterization. Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][7][11]

In Vitro Antifungal Bioassay

The poison plate technique is a standard and reliable method for determining the in vitro efficacy of fungicidal compounds and calculating the half-maximal effective concentration (EC50).

Protocol: Poison Plate Technique [5]

-

Stock Solution Preparation: Dissolve the synthesized test compounds and a commercial fungicide standard (e.g., pyrimethanil, chlorothalonil) in a minimal amount of a solvent like DMSO to prepare stock solutions of known concentration.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Dosing the Medium: Cool the molten PDA to approximately 50-60°C. Add appropriate aliquots of the compound stock solutions to the PDA to achieve a series of final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a solvent-only control plate.

-

Plating: Pour the compound-infused PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each test and control plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark until the mycelial growth in the control plate has nearly reached the edge of the dish.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

-

EC50 Determination: Use the inhibition data from the serial dilutions to calculate the EC50 value by probit analysis.

Part 4: Data Summary and Future Outlook

The versatility of the thiadiazole scaffold has led to the development of numerous derivatives with potent activity against a wide range of plant pathogens.

Summary of Fungicidal Activity

The following table summarizes the activity of representative novel thiadiazole fungicides from recent literature, demonstrating the high efficacy achievable with this chemical class.

| Compound Class | Target Fungus | Representative EC50 (µg/mL) | Commercial Control (EC50) | Reference |

| Xylofuranose-1,3,4-thiadiazole | Sclerotinia sclerotiorum | 0.43 | Chlorothalonil (0.59 µg/mL) | [3] |

| Glucoside-1,3,4-thiadiazole | Phytophthora infestans | 3.43 | Dimethomorph (5.52 µg/mL) | [2] |

| Pyrimidine-1,3,4-thiadiazole | Phomopsis sp. | 25.9 | Pyrimethanil (32.1 µg/mL) | [5] |

| 5-Sulfonyl-1,3,4-thiadiazole Flavonoid | Rhizoctonia solani | 0.37 | Carbendazim (0.52 µg/mL) | [9] |

| gem-Dimethylcyclopropane-1,3,4-thiadiazole-thiourea | Physalospora piricola | 79.5% inhibition | Chlorothalonil (75.0% inhibition) | [11] |

*Data reported as % inhibition at 50 µg/mL.

Future Directions

The field of thiadiazole fungicide research is dynamic and promising. Several key trends are shaping its future:

-

Hybrid Molecules: The strategy of combining the thiadiazole ring with other fungicidal pharmacophores will continue to be a fruitful area of research, potentially leading to dual-action fungicides that can overcome resistance.[1][5]

-

Exploration of Novel Targets: While ergosterol and cell wall synthesis are known targets, further investigation into other potential mechanisms, such as mitochondrial disruption, will be crucial for developing compounds with novel modes of action.[9][10]

-

Nano-Fungicides: The formulation of potent thiadiazole derivatives into nano-sized particles has been shown to increase their efficacy by 2-4 times, likely due to improved bioavailability and surface area contact. This represents a significant frontier for enhancing the performance of existing and future compounds.[16]

-

Predictive Modeling: The increasing sophistication of QSAR and computational docking studies will allow for more targeted and efficient design of new molecules, reducing the time and cost associated with traditional trial-and-error synthesis.[9][12][13]

References

-

Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives. (No Date). National Center for Biotechnology Information. [Link]

-

Thiazole antifungals | Agriculture and Agribusiness | Research Starters. (No Date). EBSCO. [Link]

-

Mudasir, M., Tahir, I., & Putri, I. P. A. M. (No Date). QUANTITATIVE STRUCTURE AND ACTIVITY RELATIONSHIP ANALYSIS OF 1,2,4- THIADIAZOLINE FUNGICIDES BASED ON MOLECULAR STRUCTURE CALCU. Universitas Gadjah Mada. [Link]

-

Nazarov, A. D., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. [Link]

-

Wu, W., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. [Link]

-

Yang, M. (No Date). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science. [Link]

-

Wang, Y., et al. (2022). Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Frontiers in Chemistry. [Link]

-

Dai, P., et al. (2024). Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure–Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids. Journal of Agricultural and Food Chemistry. [Link]

-

Zou, R., et al. (2022). Synthesis, Antifungal Activity and 3D-QSAR Study of Novel 1,3,4-Thiadiazole-Thiourea Compounds Containing gem-Dimethylcyclopropane Ring. Chemistry and Industry of Forest Products. [Link]

-

Erginer, R., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

-

Zou, R., et al. (2021). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI. [Link]

-

Design and development of 1,3,4-thiadiazole based potent new nano-fungicides. (2025). Taylor & Francis Online. [Link]

-

Shanbhag, V. D., et al. (No Date). Piperidinyl thiazole fungicides: commercial products and novel variations employing bioisosteric replacement strategy. ResearchGate. [Link]

-

Yang, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

-

Dai, P., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies. PubMed. [Link]

-

Gomha, S. M., et al. (No Date). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). National Center for Biotechnology Information. [Link]

-

Dai, P., et al. (2024). Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure–Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids. ResearchGate. [Link]

-

Stączek, P., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. National Center for Biotechnology Information. [Link]

-

Al-Ghorbani, M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI. [Link]

-

1,2,4‐Oxadiazoles as thiazole bioisostere. (No Date). ResearchGate. [Link]

-

Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. (No Date). ResearchGate. [Link]

-

(PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). ResearchGate. [Link]

-

Khatri, V. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 3. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]

- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. journal.ugm.ac.id [journal.ugm.ac.id]

- 13. Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds | MDPI [mdpi.com]

- 14. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 15. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

CAS number for allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

An In-depth Technical Guide to Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, a heterocyclic compound featuring a biologically significant 1,2,3-thiadiazole core and a versatile carbamate functional group. While specific research on this exact molecule is nascent, this document extrapolates from established chemical principles and extensive research on its constituent moieties to provide a foundational understanding for researchers. We will cover its identification, logical synthetic pathways with mechanistic insights, hypothetical analytical characterization, and potential applications in medicinal and agricultural chemistry. The primary objective is to equip researchers with the necessary knowledge to synthesize, identify, and explore the bioactivity of this and related compounds. The CAS Number for allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is 343373-69-3 [1].

Introduction: The Scientific Rationale

In the landscape of modern chemical research, the strategic combination of proven pharmacophores is a cornerstone of discovering novel bioactive agents. Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a molecule of significant interest, embodying the fusion of two such powerful chemical motifs: the 1,2,3-thiadiazole ring and the carbamate linker.

-

The 1,2,3-Thiadiazole Moiety: This heterocyclic system is a well-established scaffold in agrochemicals and pharmaceuticals.[2] Derivatives are known to exhibit a wide spectrum of biological activities, including functioning as plant growth regulators, and demonstrating antifungal, antiviral, and antibacterial properties.[2][3] Their unique electronic properties and ability to engage in specific biological interactions make them a fertile ground for discovery.[4]

-

The Carbamate Functional Group: Far more than a simple linker, the carbamate group is a critical component in drug design.[5][6] It is frequently employed as a stable bioisostere for the more labile amide bond, enhancing metabolic stability in peptidomimetics.[5] Furthermore, carbamates are the active pharmacophore in numerous enzyme inhibitors, such as the acetylcholinesterase inhibitor rivastigmine, and have been identified as potent inhibitors of other enzymes like lysosomal acid lipase.[7][8]

The strategic synthesis of the title compound is therefore predicated on the hypothesis that the combination of these two moieties could yield a novel molecule with unique and potent biological activities, warranting investigation in fields ranging from crop science to human therapeutics.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of any chemical investigation. The fundamental properties of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 343373-69-3 | [1] |

| Molecular Formula | C₈H₉N₃O₂S | Derived |

| Molecular Weight | 215.24 g/mol | Derived |

| Chemical Structure |  | Derived |

Synthesis and Mechanistic Considerations

While a dedicated synthesis for this specific molecule is not extensively published, a logical and efficient synthetic strategy can be designed based on well-established transformations. The most direct approach involves the synthesis of the core amine, 5-amino-4-methyl-1,2,3-thiadiazole, followed by the formation of the carbamate linkage.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the carbamate C-N bond, leading back to the key starting materials: 5-amino-4-methyl-1,2,3-thiadiazole and an allyl-containing carbonylating agent, such as allyl chloroformate.

Caption: Retrosynthetic approach for the target molecule.

Part A: Synthesis of the 5-Amino-4-methyl-1,2,3-thiadiazole Core

The 1,2,3-thiadiazole ring is commonly synthesized via the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative.[9] This robust reaction provides a reliable route to the core heterocyclic structure.

Caption: General schematic for the Hurd-Mori synthesis.

Part B: Formation of the Carbamate Linkage

With the amine in hand, the final carbamoylation step can be achieved through several methods. We will detail a classical, reliable protocol and a modern, continuous-flow alternative.

Method 1: Synthesis via Allyl Chloroformate (Classical Approach)

This is a highly effective and widely used method for forming carbamates from amines.[5] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of allyl chloroformate.

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-amino-4-methyl-1,2,3-thiadiazole (1.0 equiv) in a suitable dry solvent (e.g., Dichloromethane or THF).

-

Base Addition: Add an acid scavenger, such as triethylamine or pyridine (1.1-1.2 equiv), to the solution. The purpose of the base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Cooling: Cool the mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Add allyl chloroformate (1.0-1.1 equiv) dropwise to the stirred solution over 15-30 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.[5] Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The crude product can then be purified by column chromatography on silica gel to yield the final product.[5]

Caption: Workflow for carbamate synthesis via chloroformate.

Method 2: Continuous-Flow Synthesis Using CO₂ (Modern Approach)

For improved safety, scalability, and sustainability, continuous-flow chemistry offers a superior alternative to traditional batch methods, utilizing carbon dioxide as a C1 building block instead of hazardous reagents like phosgene or chloroformates.[10][11]

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of carbamates from amines, CO₂, and alkyl halides.[10][12]

-

System Setup: A continuous-flow reactor (e.g., Vapourtec E-series) equipped with a coil reactor is heated to 70 °C, and a back-pressure regulator is set to 3 bar.[10]

-

Reagent Preparation: A solution of 5-amino-4-methyl-1,2,3-thiadiazole (1.0 equiv), allyl bromide (2.0 equiv), and a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) is prepared in a suitable solvent like acetonitrile.[10][12] The base is crucial for activating the amine and stabilizing the carbamate intermediate.[12]

-

Reaction Execution: The prepared reagent mixture is pumped through the heated reactor at a defined flow rate (e.g., 250 µL/min), while gaseous CO₂ is simultaneously introduced at a controlled flow rate (e.g., 6.0 mL/min).[10][12] The precise control over stoichiometry and residence time is a key advantage of this method.

-

Product Collection and Work-up: The output from the reactor is collected over a set period. The solvent is then removed under reduced pressure, and the resulting crude product is purified by standard chromatographic techniques.[10]

| Parameter | Value | Reference |

| Reactants | Amine (1.0 eq), Allyl Bromide (2.0 eq), DBU (2.0 eq) | [10][12] |

| Solvent | Acetonitrile (MeCN) | [12] |

| Temperature | 70 °C | [10] |

| Pressure | 3 bar | [10] |

| Reagent Flow Rate | 250 µL/min | [10][12] |

| CO₂ Flow Rate | 6.0 mL/min | [10][12] |

Potential Applications and Biological Significance

The title compound is a prime candidate for screening in several biological assays due to the established activities of its components.

-

Agricultural Applications: The 1,2,3-thiadiazole core is present in compounds with known plant growth regulating and herbicidal activities.[2][13] Therefore, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate should be evaluated for its effects on seed germination and plant development.[13] Additionally, many thiadiazole derivatives possess potent fungicidal properties, making this compound a candidate for screening against phytopathogenic fungi.[3][14]

-

Medicinal Chemistry & Drug Development: Carbamates are well-known enzyme inhibitors.[7] Notably, thiadiazole carbamates have been identified as potent and specific inhibitors of lysosomal acid lipase (LAL), a potential therapeutic target for the lysosomal storage disorder Niemann-Pick type C disease.[7][8] The mechanism is believed to involve transient carbamoylation of a serine residue in the enzyme's active site.[8] The structural features of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate make it an intriguing candidate for LAL inhibition studies. Furthermore, the broad antimicrobial and anticancer activities reported for various hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole suggest that the core scaffold is amenable to producing diverse biological effects.[15]

Conclusion

Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate represents a molecule of high interest at the intersection of agricultural and medicinal chemistry. This guide has provided its definitive CAS number (343373-69-3) and outlined logical, robust synthetic pathways based on established chemical precedent. By leveraging both classical and modern synthetic techniques, researchers can efficiently access this compound for further study. Its structural design, combining the proven bioactivity of the 1,2,3-thiadiazole scaffold with the pharmacologically important carbamate linker, positions it as a promising candidate for discovery programs targeting novel fungicides, plant growth regulators, and therapeutic enzyme inhibitors.

References

- Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsrG_nhtm8U5fK0btyON_wc61QY-9akEbZpfhwp6kDwzISn4cTY5A3UGUHZ2ekoC2ZdZVA77MdAf2XabTiDOH9bslUwvw1JKhO4KHG3AvZ9L2wj2nramjiVT9l5MVkW0_arg5DXfntzZ3GnPn4zExvHS3stJXAJxprx6T4nj9ASwyR1a6LVUg22pfpPG5vFc8t2hEhrJJrqhz_4_e2rEjq3FSQj-Vr9hNuuqPk1wML7wsrgM-FkYw5ua309Q==]

- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors - Benchchem. [URL: https://vertexaisearch.cloud.google.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhceGpXsWGTOsjt0mSRtX8O7hIq76gEAz2LLe1pHLq0OjoaX8-Qbj1N5y3FIKGEf1DCu6ix-dVx4uCsH0HWMjvSHjbv1d5LcxYUJ0Zs548ZYvkF5Fv_t96dJr9sktetIewnHrgYk-J4tZdp9U=]

- Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV8bse_iS4u7uqiI9h3ULOyEceChoH9jE6YdX3bnPzo8EUWQXfOmN-BVV1MV6G-kvsyTg8o1MVbWhC90daGOF-_3Y2aKMVO7YsQY_qrnOe4lSu3dqUwymWFTUNMldctwoZQxMKBxV2NC_fKj0=]

- Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. [URL: https://www.researchgate.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. [URL: https://www.mdpi.com/1420-3049/26/3/670]

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFboAZwk0rj4xT0e35jXMy7CebFwxbbdr3xA2hZMtH-8e2TS24Dsfg88EomFFYb8fHCXaAPHZdmgjuLvbXX2pqTYFQ9UIP1HJvli0_8qUYsGy4Eg3fX-C8xDgLwp-mU25sYsVIZP-HAjGhSiz6kZ1HPklrfQnY8_04=]

- CAS#:343373-69-3 | allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Chemsrc. [URL: https://www.chemsrc.com/en/cas/343373-69-3_1250550.html]

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10642958/]

- Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2912405/]

- Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20557099/]

- (PDF) Chemical properties of thiadiazole compounds - ResearchGate. [URL: https://www.researchgate.net/publication/335017122_Chemical_properties_of_thiadiazole_compounds]

- Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9688463/]

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3820]

- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. CAS#:343373-69-3 | allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Chemsrc [chemsrc.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

difference between Tiadinil and allyl thiadiazole carbamates

An In-depth Technical Guide to the Core Differences Between Tiadinil and Allyl Thiadiazole Carbamates

This guide provides a detailed technical comparison between Tiadinil, a well-established plant activator, and the broader chemical class of allyl thiadiazole carbamates. We will dissect their fundamental differences in chemical structure, mechanism of action, and application, providing researchers, scientists, and drug development professionals with a clear understanding of these distinct molecular families.

Executive Summary: A Tale of Two Thiadiazoles

At first glance, Tiadinil and allyl thiadiazole carbamates share a common heterocyclic core: the thiadiazole ring. This structural similarity, however, belies their profoundly different biological activities and applications. Tiadinil is a specific, commercialized agricultural chemical that functions not by directly attacking pathogens, but by activating the plant's own innate immune system—a mechanism known as Systemic Acquired Resistance (SAR).[1][2][3] In contrast, "allyl thiadiazole carbamates" represent a class of compounds primarily investigated for their potential as direct enzyme inhibitors in medicinal chemistry or for direct fungicidal properties.[4][5][6] The core distinction lies in their chemical linkage and, consequently, their mode of interaction with biological systems: Tiadinil is a carboxanilide (an amide), while the other class is defined by a carbamate functional group. This guide will explore the technical nuances that stem from this foundational difference.

Comparative Chemical Structure Analysis

The functional divergence between these compounds begins at the atomic level. Their structural arrangement dictates their chemical properties and biological targets.

Tiadinil is the common name for a single, specific molecule: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.[7][8] Its key features are:

-

A 1,2,3-thiadiazole ring.

-

A carboxamide (or anilide) linkage connecting the thiadiazole ring to a substituted phenyl group.

-

A 3-chloro-4-methylphenyl group.

Allyl Thiadiazole Carbamates are a class of molecules. A representative structure is allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate.[9] The defining features of this class include:

-

A thiadiazole ring (isomer may vary, e.g., 1,2,3- or 1,2,5-).

-

A carbamate linkage (-NH-C(=O)-O-).

-

An allyl group attached to the oxygen of the carbamate.

The critical difference is the amide linkage in Tiadinil versus the carbamate linkage . This changes the molecule's electronic distribution, hydrogen bonding potential, and metabolic stability, leading to entirely different biological activities.

Caption: Core chemical structures of Tiadinil and a representative allyl thiadiazole carbamate.

Dichotomy in Mechanism of Action

The structural differences translate directly into distinct mechanisms of action. Tiadinil acts indirectly as a "plant activator," while thiadiazole carbamates are typically studied for direct molecular inhibition.

Tiadinil: Inducer of Systemic Acquired Resistance (SAR)

Tiadinil's primary value in agriculture is its ability to "immunize" plants against future pathogen attacks.[10] It has little to no direct antimicrobial activity against fungi or bacteria.[10][11] Instead, its application triggers a plant-wide defense cascade.

The causal chain of its mechanism is as follows:

-

Absorption and Metabolism: After application, Tiadinil is absorbed by the plant and metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[12][13]

-

Signal Pathway Activation: SV-03 acts as a signaling molecule within the plant's innate immunity pathway. Crucially, it functions downstream of the primary defense hormone, salicylic acid (SA).[11][12]

-

NPR1-Dependent Response: The signal activates the key regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related Genes 1).[11] This occurs without necessarily increasing the overall levels of SA in the plant.[12]

-

Defense Gene Expression: Activation of the NPR1-dependent pathway leads to the systemic expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes .[11][12] These genes produce proteins that can degrade pathogen cell walls, signal further warnings, and reinforce plant cell structures.

-

Broad-Spectrum Resistance: The result is a long-lasting, heightened state of defense throughout the plant, effective against a broad spectrum of pathogens.[14]

Caption: Simplified signaling pathway for Tiadinil-induced Systemic Acquired Resistance (SAR).

Allyl Thiadiazole Carbamates: Direct Enzyme Inhibition

Research into thiadiazole carbamates has focused on a fundamentally different mechanism: direct inhibition of specific enzymes. Unlike Tiadinil's broad, host-mediated defense induction, these compounds are designed to bind to and deactivate a single molecular target.

-

Medicinal Chemistry: In human therapeutic research, various 1,2,5-thiadiazole carbamates have been synthesized and identified as potent, irreversible inhibitors of serine hydrolases like lysosomal acid lipase (LAL) and α/β-hydrolase domain 6 (ABHD6).[6][15][16] The proposed mechanism involves the carbamate moiety acylating a catalytic serine residue in the enzyme's active site, thereby inactivating it.[6][15]

-

Direct Antifungal Activity: In an agricultural context, related (though not allyl) alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates have demonstrated direct fungistatic activity in vitro against pathogens like Gibberella zeae and Alternaria kikuchiana.[5][17] This activity is concentration-dependent and relies on direct interaction with the fungus, a stark contrast to Tiadinil's mechanism.

The choice to investigate this class for direct inhibition stems from the carbamate functional group, which is a known pharmacophore in many enzyme inhibitors.[18]

Applications and Target Spectrum

The divergent mechanisms of action naturally lead to different real-world applications and target organisms.

-

Tiadinil: Is a registered and commercially used fungicide for crop protection.[10][19]

-

Primary Crop: Paddy rice.[19]

-

Primary Targets: Rice blast (Magnaporthe oryzae) and bacterial blight (Xanthomonas oryzae pv. oryzae).[10][11]

-

Other Demonstrated Efficacy: Tobacco Mosaic Virus and Pseudomonas syringae pv. tabaci in tobacco.[11]

-

Secondary Application: Research has shown it can boost the production of herbivore-induced plant volatiles, which in turn attract predatory mites, adding a layer of indirect pest control.[1][20]

-

-

Allyl Thiadiazole Carbamates: These compounds are not commercialized agrochemicals. Their "application" is primarily in a research and development context.

Quantitative Data Summary

The following table summarizes the core technical differences between Tiadinil and the class of allyl thiadiazole carbamates.

| Feature | Tiadinil | Allyl Thiadiazole Carbamates (General Class) |

| Chemical Class | Thiadiazole Carboxanilide | Thiadiazole Carbamate |

| Core Linkage | Amide (-C(=O)-NH-) | Carbamate (-NH-C(=O)-O-) |

| Mechanism of Action | Host Plant Defense Induction (SAR)[2][3] | Direct Enzyme Inhibition / Direct Fungistatic Activity[5][6] |

| Direct Antimicrobial Activity | No / Very Poor[11][21] | Yes (in some studied analogues)[5][17] |

| Primary Application | Commercial Fungicide for Rice[19] | Research & Development (Medicinal Chemistry, Fungicide Discovery) |

| Key Target (Example) | Rice Blast (Magnaporthe oryzae)[10] | Human Enzymes (e.g., LAL) or Fungi (in vitro)[5][15] |

| Active Component | Metabolite: SV-03 (in planta)[12] | The parent molecule itself |

Validating Protocols: A Methodological Comparison

The experimental workflows required to validate the activity of these two compound types are fundamentally different, reflecting their distinct mechanisms.

Protocol: Systemic Acquired Resistance (SAR) Induction Assay

This protocol is designed to verify Tiadinil's ability to induce host defense rather than kill a pathogen directly.

-

Plant Preparation: Grow tobacco plants (Nicotiana tabacum) to the 5-6 leaf stage in a controlled growth chamber.

-

Treatment Application: Apply Tiadinil via soil drench at a predetermined concentration (e.g., 50 ppm). Use water as a negative control. Allow 3-5 days for the compound to be absorbed and for the SAR response to be initiated.

-

Pathogen Challenge: Infiltrate two lower leaves of each plant with a suspension of a pathogenic bacterium, such as Pseudomonas syringae pv. tabaci (10^6 CFU/mL), using a needleless syringe.

-

Symptom Evaluation: After 3-4 days post-inoculation, visually score the disease symptoms (e.g., lesion diameter, chlorosis) on the challenged leaves.

-

Bacterial Growth Quantification: To validate visual scores, excise leaf discs from the infiltrated area, homogenize them in sterile buffer, and perform serial dilutions. Plate the dilutions on appropriate agar medium to count bacterial colonies (CFU/cm²).

-

Data Analysis: A successful SAR induction is confirmed if Tiadinil-treated plants show significantly reduced disease symptoms and lower bacterial titers compared to the water-treated controls.[11][12]

Protocol: In Vitro Direct Antifungal Activity Assay

This protocol is used to determine if a compound like an allyl thiadiazole carbamate has direct fungicidal or fungistatic properties.

-

Medium Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). While the medium is still molten, amend it with the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 5, 10, 50, 100 µg/mL). A solvent-only plate serves as the control.

-

Fungal Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a target fungus (e.g., Alternaria kikuchiana) onto the center of each prepared plate.[5]

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for several days, until the mycelium on the control plate has reached a significant diameter.

-

Growth Measurement: Measure the diameter of the fungal colony on each plate in two perpendicular directions.

-

Inhibition Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

-

Data Analysis: The compound is considered to have direct antifungal activity if it shows a dose-dependent inhibition of fungal growth. The EC50 (effective concentration to inhibit 50% of growth) can be calculated.

Caption: Logical flow difference between testing a SAR inducer and a direct fungicide.

Conclusion

The distinction between Tiadinil and allyl thiadiazole carbamates is a clear and instructive example of how subtle changes in chemical structure can lead to vastly different biological functions.

-

Tiadinil is a specific anilide agrochemical that operates through a sophisticated, indirect mechanism of Systemic Acquired Resistance . It is a tool for priming a plant's defenses, not for direct chemical warfare against pathogens.

-

Allyl Thiadiazole Carbamates are a class of carbamates that are primarily of interest for their potential in direct enzyme inhibition . Their biological activity stems from a classic lock-and-key interaction with a specific molecular target, a mechanism entirely separate from host-defense induction.

For researchers in crop protection and drug discovery, understanding this fundamental divergence in their mode of action, driven by the amide versus carbamate linkage, is critical for the rational design and application of new bioactive molecules.

References

-

Fungicidal composition containing tiadinil and triazole fungicide - Eureka | Patsnap. (2013, December 4). Retrieved from [Link]

-

Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Tiadinil | CAS:223580-51-6 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved from [Link]

-

Yasunori, M., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(3), 329-334. Retrieved from [Link]

-

Takahashi, H., et al. (2006). Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. Journal of Pesticide Science, 31(3). Retrieved from [Link]

-

Maeda, T., & Ishiwari, H. (2012). Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. Experimental and Applied Acarology, 58(3), 247-258. Retrieved from [Link]

-

Tsubata, K., et al. (2006). Development of a novel plant activator for rice diseases, tiadinil. Journal of Pesticide Science, 31(2), 161-163. Retrieved from [Link]

-

Otsubo, T., et al. (2016). On-Demand Production of Two Commercial Plant Activators, Tiadinil and Methiadinil, under an Integrated Continuous Flow System. Organic Process Research & Development, 20(8), 1449-1453. Retrieved from [Link]

-

Yasuda, M., et al. (2007). Regulation mechanisms of systemic acquired resistance induced by plant activators. Journal of Pesticide Science, 32(1), 43-48. Retrieved from [Link]

-

SYNTHESIS OF THIADIAZOLE BASED CARBAMATES AS POTENT ENDOCANNABINOID-HYDROLYZING ENZYME INHIBITORS. (n.d.). Retrieved from [Link]

-

tiadinil | NIHON NOHYAKU CO., LTD. (n.d.). Nihon Nohyaku Co., Ltd. Retrieved from [Link]

-

Rosenbaum, A. I., et al. (2010). Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics. Journal of Medicinal Chemistry, 53(14), 5281-5289. Retrieved from [Link]

-

Li, Y., et al. (2018). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Molecules, 23(1), 134. Retrieved from [Link]

-

Gao, Q. M., et al. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science, 9, 1568. Retrieved from [Link]

-

Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2020). Pest Management Science, 76(1), 226-234. Retrieved from [Link]

-

Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. (2018). Journal of Medicinal Chemistry, 61(21), 9575-9590. Retrieved from [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). International Journal of Molecular Sciences, 24(2), 1017. Retrieved from [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). ResearchGate. Retrieved from [Link]

-

Li, Z., Wu, Z., & Luo, F. (2005). Synthesis and antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates. Journal of Agricultural and Food Chemistry, 53(10), 3872-3876. Retrieved from [Link]

-

The antibacterial activity of allyl derivatives of thiosemicarbazide, N1-thiocarbamylamidrazone, 1,2,4-triazole-5-thione, 1,3,4-(thiadiazol-2-yl) amine and derivatives of bicyclic systems. (2004). ResearchGate. Retrieved from [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). International Journal of Molecular Sciences, 24(2), 1017. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010). Tropical Journal of Pharmaceutical Research, 9(4). Retrieved from [Link]

-

CAS#:343373-69-3 | allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Chemsrc. (n.d.). Chemsrc. Retrieved from [Link]

-

tiadinil data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved from [Link]

-

Rosenbaum, A. I., et al. (2010). Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics. Journal of Medicinal Chemistry, 53(14), 5281-5289. Retrieved from [Link]

- Thiadiazole derivatives and their use as fungicides or insecticides - Google Patents. (n.d.).

-

Li, Z., Wu, Z., & Luo, F. (2005). Synthesis and Antifungal Activities of Alkyl N-(1,2,3-Thiadiazole-4-Carbonyl) Carbamates and S-Alkyl N-(1,2,3-Thiadiazole-4-Carbonyl) Carbamothioates. Journal of Agricultural and Food Chemistry, 53(10), 3872-3876. Retrieved from [Link]

-

ALLYL CARBAMATE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2022). Molecules, 27(15), 4876. Retrieved from [Link]

-

Deprotection of allyl carbamates. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(1), 74-80. Retrieved from [Link]

Sources

- 1. Tiadinil | CAS:223580-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Tiadinil - CAS-Number 223580-51-6 - Order from Chemodex [chemodex.com]

- 3. One moment, please... [caltagmedsystems.co.uk]

- 4. erepo.uef.fi [erepo.uef.fi]

- 5. Synthesis and antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. CAS#:343373-69-3 | allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation mechanisms of systemic acquired resistance induced by plant activators [jstage.jst.go.jp]

- 14. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]

- 15. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]